[(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 3,4-dichlorobenzoate
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Overview
Description
[(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 3,4-dichlorobenzoate is an organic compound characterized by its unique structure, which includes a phenyl group, a pyridin-4-yl group, and a 3,4-dichlorobenzoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 3,4-dichlorobenzoate typically involves the reaction of phenyl(pyridin-4-yl)methanone oxime with 3,4-dichlorobenzoic acid. The reaction is carried out under specific conditions to ensure the formation of the desired product. Common reagents used in this synthesis include solvents like ethanol or dichloromethane, and catalysts such as hydrochloric acid or sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to maximize yield and purity. The process typically includes steps such as mixing, heating, and purification through crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 3,4-dichlorobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often facilitated by catalysts or specific reaction conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
[(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 3,4-dichlorobenzoate has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 3,4-dichlorobenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Phenyl(pyridin-4-yl)methanone oxime
- 3,4-dichlorobenzoic acid
- Pyrazolo[3,4-d]thiazoles
- Pyrrolidine derivatives
Uniqueness
[(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 3,4-dichlorobenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
[(Z)-[phenyl(pyridin-4-yl)methylidene]amino] 3,4-dichlorobenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12Cl2N2O2/c20-16-7-6-15(12-17(16)21)19(24)25-23-18(13-4-2-1-3-5-13)14-8-10-22-11-9-14/h1-12H/b23-18- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LISLUXDUELBCQI-NKFKGCMQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NOC(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/OC(=O)C2=CC(=C(C=C2)Cl)Cl)/C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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